molecular formula C10H12N6O4 B12797851 Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris- CAS No. 1090-42-2

Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris-

Cat. No.: B12797851
CAS No.: 1090-42-2
M. Wt: 280.24 g/mol
InChI Key: RQMUGTHVETWKBA-UHFFFAOYSA-N
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Description

Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris- (CAS: 62749-47-7; EC: 213-742-7) is a nitroso-substituted pyrimidine derivative with three acetamide groups attached to the 2, 4, and 6 positions of the pyrimidine ring. This compound is structurally related to 5-nitroso-2,4,6-triaminopyrimidine (CAS: 1006-23-1), a triamino analog with a nitroso group at position 5 .

However, structural modifications, such as acetamide substitution, may alter bioavailability and toxicity profiles compared to simpler NOCs like N-nitrosoproline (NPRO) .

Properties

CAS No.

1090-42-2

Molecular Formula

C10H12N6O4

Molecular Weight

280.24 g/mol

IUPAC Name

N-(2,6-diacetamido-5-nitrosopyrimidin-4-yl)acetamide

InChI

InChI=1S/C10H12N6O4/c1-4(17)11-8-7(16-20)9(12-5(2)18)15-10(14-8)13-6(3)19/h1-3H3,(H3,11,12,13,14,15,17,18,19)

InChI Key

RQMUGTHVETWKBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=NC(=N1)NC(=O)C)NC(=O)C)N=O

Origin of Product

United States

Comparison with Similar Compounds

5-Nitroso-2,4,6-triaminopyrimidine

  • Structure: Lacks acetamide groups; features amino (-NH₂) substituents at positions 2, 4, and 6 .
  • Applications : Primarily used in coordination chemistry and as a precursor for nitroso-containing ligands .

6,7-Dimethyl-8-(1'-aldehydamino)-5-nitroso-2,6-dihydroxypyrimidine

  • Structure: Contains hydroxyl and aldehydamino groups, with a nitroso group at position 5 .
  • Synthesis : Prepared via sodium hydrosulfite reduction and condensation with diketones .
  • Biological Activity : Lumazine derivatives (e.g., 6,7-dimethyllumazines) exhibit light-absorbing properties relevant to photodynamic therapy .

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide

  • Structure : Features a sulfanyl-acetamide side chain and chlorophenyl group .
  • Crystallography : Forms S(7) ring motifs via N–H⋯N hydrogen bonds; pyrimidine and benzene rings inclined at 42–62°, influencing packing and solubility .
  • Medicinal Potential: Pyrimidine sulfanyl acetamides are explored as protein-protein interaction inhibitors .

Functional Comparisons

Reactivity and Stability

  • Nitroso Group Reactivity: The 5-nitroso group in the target compound may undergo redox reactions or act as a nitrosating agent, similar to endogenous NOCs like NPRO . However, the tris-acetamide substitution likely reduces volatility compared to volatile N-nitrosamines (e.g., NDMA) found in cured meats .
  • Hydrogen Bonding: Unlike simpler NOCs, the acetamide groups enable extensive hydrogen bonding, as observed in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which forms 3D networks via N–H⋯O and N–H⋯Cl interactions .

Carcinogenicity and Toxicity

  • Risk Profile: The nitroso group raises concerns about carcinogenicity, as maternal exposure to NOCs is linked to childhood brain tumors . However, the tris-acetamide structure may limit metabolic activation to reactive intermediates, unlike endogenous NOCs formed from nitrosatable amines .
  • Inhibition Strategies: Ascorbic acid and α-tocopherol inhibit endogenous NOC formation ; similar antioxidants could mitigate risks during handling.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Key Features Applications References
Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris- Tris-acetamide, 5-nitroso High hydrogen-bonding potential Research chemical, potential therapeutics
5-Nitroso-2,4,6-triaminopyrimidine Triamino, 5-nitroso Coordination chemistry ligand Metal complex synthesis
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Sulfanyl-acetamide, chlorophenyl Layered crystal structure Protein interaction inhibition
6,7-Dimethyl-8-(1'-aldehydamino)-5-nitroso-2,6-dihydroxypyrimidine Hydroxyl, aldehydamino Photodynamic therapy candidate Light-absorbing materials

Table 2: Toxicity and Stability Profiles

Compound Volatility Carcinogenic Risk Stabilization Strategies References
Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris- Low Moderate (preformed NOC) Antioxidant co-administration
N-Nitrosoproline (NPRO) Low High (endogenous) Dietary nitrate/proline restriction
Volatile N-nitrosamines (e.g., NDMA) High High Reduced nitrite usage in food processing

Biological Activity

Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris- (CAS No. 1090-42-2) is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C10H12N6O4
  • Molecular Weight : 280.24 g/mol
  • IUPAC Name : N-(2,6-diacetamido-5-nitrosopyrimidin-4-yl)acetamide
  • Structure : The compound features a pyrimidine core with nitroso and acetamide functional groups that contribute to its biological properties.

Biological Activity Overview

Acetamide derivatives, particularly those containing nitroso groups, have been studied for their various biological activities. The nitroso group is known to influence the reactivity and interaction of compounds with biological macromolecules.

1. Antimicrobial Activity

Research indicates that compounds similar to Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris- exhibit significant antimicrobial properties. For instance, studies have shown that nitrosylated compounds can inhibit the growth of various bacteria and fungi.

CompoundActivityReference
N-(2-Hydroxy-5-nitrosophenyl)acetamideAntibacterial against E. coli
5-Nitroso derivativesAntifungal against Candida albicans

2. Cytotoxic Effects

The cytotoxicity of Acetamide derivatives has been evaluated in various cancer cell lines. The presence of the nitroso group often enhances the cytotoxic effects by inducing apoptosis in cancer cells.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF7 (breast cancer)12

The mechanism by which Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris- exerts its biological effects is primarily attributed to its ability to release nitric oxide (NO) upon reduction. NO is a signaling molecule involved in various physiological processes including vasodilation and apoptosis.

Case Studies

  • Anticancer Activity :
    A study conducted on the effects of Acetamide derivatives on human cancer cell lines demonstrated that these compounds could induce cell cycle arrest and apoptosis via the mitochondrial pathway. Notably, the study reported an upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in treated cells.
  • Antimicrobial Studies :
    In another investigation focusing on the antimicrobial properties of nitroso compounds, Acetamide derivatives showed promising results against resistant strains of bacteria. The study highlighted a synergistic effect when combined with conventional antibiotics.

Toxicological Profile

Despite its biological activity, Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris- has been noted for potential toxicity:

  • Acute Toxicity : Classified as harmful if swallowed; causes skin irritation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris-?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, pyrimidine thiol derivatives (e.g., 2-thio-4,6-dimethylpyrimidine) react with chloroacetamide intermediates under refluxing ethanol (40 mL, 2 mmol each) to form acetamide-pyrimidine conjugates. Slow evaporation of chloroform-acetone (1:5 v/v) solutions yields single crystals for structural analysis .
  • Key Considerations : Control reaction temperature to avoid nitroso group decomposition (sensitive to heat/oxidizing conditions) .

Q. How is the structural characterization of this compound typically performed?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the nitroso-pyrimidine core and acetamide substituents. Refinement parameters include riding H-atoms (N–H = 0.86 Å, C–H = 0.93–0.97 Å) and isotropic displacement parameters (Uiso(H) = 1.2–1.5Ueq(C)) . Complementary techniques:

  • LC-MS : Confirm molecular weight (e.g., m/z 362.0 [M+H]<sup>+</sup> for analogous pyrimidine-acetamide derivatives) .
  • <sup>1</sup>H NMR : Identify aromatic protons (δ 7.28–8.6 ppm) and acetamide methyl groups (δ 2.03 ppm) .

Q. What biological activities are associated with nitroso-pyrimidine-acetamide derivatives?

  • Methodology : Screen for diuretic, antifungal, or antitumor activity using in vitro assays. Triamterene (a structural analog) is a potassium-sparing diuretic, suggesting potential renal targeting . Pyrimidine derivatives show dose-dependent antifungal activity (e.g., against Candida spp.) via inhibition of ergosterol biosynthesis .

Advanced Research Questions

Q. How does the nitroso group influence reactivity and stability in this compound?

  • Methodology : Investigate via kinetic studies under varying pH/temperature. The nitroso group (-N=O) is redox-active and prone to hydrolysis, particularly in acidic conditions. Use UV-Vis spectroscopy to monitor degradation (λmax ~350 nm for nitroso intermediates) .
  • Data Contradiction : Some studies report stable nitroso-pyrimidines in neutral buffers , while others note rapid decomposition in oxidizing environments . Resolve by conducting stability assays with antioxidants (e.g., ascorbic acid).

Q. What challenges arise in crystallizing nitroso-pyrimidine-acetamide complexes?

  • Methodology : Optimize solvent systems (e.g., chloroform-acetone for slow evaporation) and temperature gradients. Disorder in the nitroso group due to rotational flexibility complicates refinement; apply restraints or use high-resolution SCXRD (R factor < 0.05) .
  • Example : In N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide, hydrogen bonding between acetamide NH and pyrimidine OH stabilizes the lattice (d = 2.8–3.1 Å) .

Q. How can conflicting pharmacological data for this compound class be reconciled?

  • Methodology : Perform structure-activity relationship (SAR) studies with analogs. For instance, replacing the nitroso group with amino or methyl substituents alters diuretic efficacy . Use molecular docking to compare binding affinities to folate receptors (Triamterene’s target) .
  • Contradiction : While some derivatives show antitumor activity, others lack cytotoxicity. Test purity (≥98% by HPLC) to rule out synthetic byproducts .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Classify mutagenicity per OECD guidelines. Although direct data are lacking, structurally related N-nitroso compounds are Category 3B germ cell mutagens. Use PPE (gloves, fume hoods) and monitor formaldehyde release during hydrolysis .

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